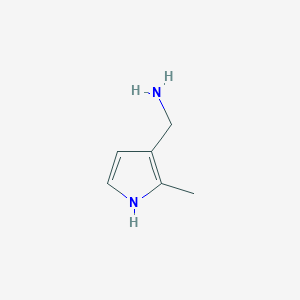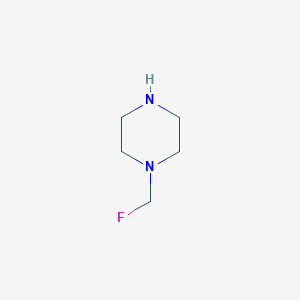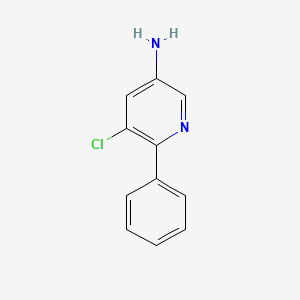![molecular formula C11H7FN2 B12969312 8-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12969312.png)
8-Fluoropyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. The fluorine atom at the 8th position adds unique properties to this compound, making it of significant interest in various fields of scientific research.
準備方法
The synthesis of 8-Fluoropyrrolo[1,2-a]quinoxaline can be achieved through several methods, primarily involving the cyclization of functionalized pyrroles and quinoxalines. One common approach involves the reaction of 1-(2-aminophenyl)pyrrole with fluorinated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as iron chloride (FeCl3) and a solvent like chloroform . The reaction typically requires refluxing for several hours to ensure complete cyclization and formation of the desired product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
化学反応の分析
8-Fluoropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The fluorine atom at the 8th position can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups at the 8th position.
科学的研究の応用
8-Fluoropyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Fluoropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases, which play crucial roles in cell signaling and regulation . By binding to the active site of these enzymes, the compound can modulate their activity and influence various cellular processes.
類似化合物との比較
8-Fluoropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxaline: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline: A derivative with a chlorine atom at the 4th position, which may exhibit different reactivity and biological activity.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with the pyrrole ring fused at a different position, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties, reactivity, and interactions with biological targets.
特性
IUPAC Name |
8-fluoropyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXOWUJWRXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)

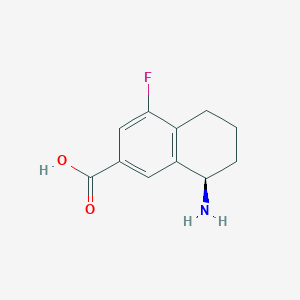
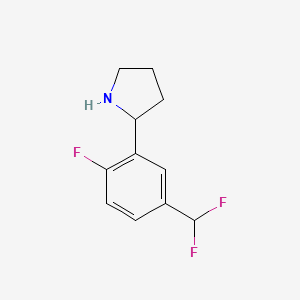


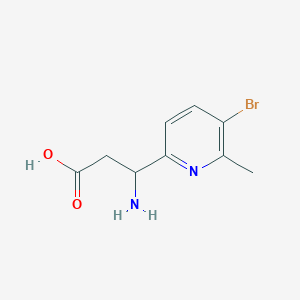
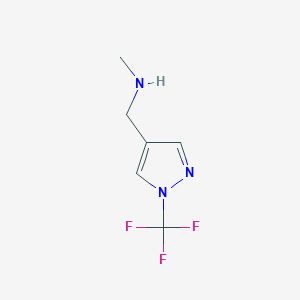
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)


